Cas no 896308-91-1 (N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide)
N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide
- Benzamide, N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furanyl)ethyl]-3-nitro-
- N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide
- AKOS021729285
- AKOS001583784
- F2569-0462
- N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-nitrobenzamide
- N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
- 896308-91-1
- N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide
- MFCD06734437
-
- Inchi: 1S/C19H15FN2O6S/c20-14-6-8-16(9-7-14)29(26,27)18(17-5-2-10-28-17)12-21-19(23)13-3-1-4-15(11-13)22(24)25/h1-11,18H,12H2,(H,21,23)
- InChI Key: YBLUHLBFAMBSDK-UHFFFAOYSA-N
- SMILES: C(NCC(S(C1=CC=C(F)C=C1)(=O)=O)C1=CC=CO1)(=O)C1=CC=CC([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 418.06348554g/mol
- Monoisotopic Mass: 418.06348554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 131Ų
Experimental Properties
- Density: 1.429±0.06 g/cm3(Predicted)
- Boiling Point: 644.2±55.0 °C(Predicted)
- pka: 12.42±0.46(Predicted)
N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2569-0462-2μmol |
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide |
896308-91-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2569-0462-1mg |
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide |
896308-91-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2569-0462-2mg |
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide |
896308-91-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide
Comprehensive Analysis of N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide (CAS No. 896308-91-1)
In the realm of organic chemistry and pharmaceutical research, N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide (CAS No. 896308-91-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its fluorobenzenesulfonyl and furan-2-yl moieties, represents a fascinating area of study for researchers exploring novel bioactive molecules. Its 3-nitrobenzamide group further enhances its chemical versatility, making it a subject of interest in drug discovery and material science.
The synthesis of N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide involves multi-step organic reactions, often starting with the condensation of 4-fluorobenzenesulfonyl chloride with furan-2-yl ethylamine, followed by amidation with 3-nitrobenzoyl chloride. This process highlights the compound's complex yet elegant architecture, which is pivotal for its functional diversity. Researchers are particularly intrigued by its potential as a scaffold for designing enzyme inhibitors or receptor modulators, given the increasing demand for targeted therapies in modern medicine.
One of the most searched questions in the context of this compound revolves around its biological activity and mechanism of action. Preliminary studies suggest that the fluorobenzenesulfonyl group may contribute to enhanced binding affinity with certain proteins, while the furan-2-yl ring could impart metabolic stability. These attributes align with current trends in precision medicine and personalized therapeutics, where molecular specificity is paramount. Additionally, the 3-nitrobenzamide moiety has been linked to redox modulation, a hot topic in cancer and neurodegenerative disease research.
From a structural-activity relationship (SAR) perspective, N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide offers a rich platform for derivatization. Chemists are exploring modifications to its sulfonyl or nitro groups to optimize pharmacokinetic properties, such as solubility and bioavailability. This aligns with the growing emphasis on AI-driven drug design, where computational tools predict the impact of structural changes on biological efficacy—a frequently searched topic in pharmaceutical forums.
Environmental and green chemistry considerations are also relevant to this compound. Researchers are investigating sustainable synthesis routes to minimize waste and energy consumption, reflecting broader industry shifts toward eco-friendly manufacturing. The furan-2-yl component, derived from renewable biomass, further underscores its potential in green synthetic applications, a trending subject in academic and industrial circles.
In summary, N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3-nitrobenzamide (CAS No. 896308-91-1) exemplifies the intersection of innovation and practicality in chemical research. Its multifaceted properties cater to pressing demands in drug development, material science, and sustainable chemistry, making it a compelling candidate for future breakthroughs. As the scientific community continues to unravel its potential, this compound is poised to remain a focal point in cutting-edge research.
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